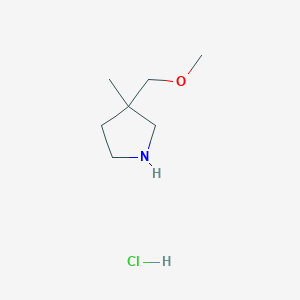

3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride

Description

3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride is a pyrrolidine derivative featuring a five-membered nitrogen-containing ring substituted with a methyl group and a methoxymethyl group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. Its structural flexibility allows for applications in drug discovery, particularly in targeting central nervous system (CNS) receptors and enzymes .

Properties

IUPAC Name |

3-(methoxymethyl)-3-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(6-9-2)3-4-8-5-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLMDCJGMPGWOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)COC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820705-20-1 | |

| Record name | 3-(methoxymethyl)-3-methylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrrolidine with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound may also act as a precursor to other bioactive molecules, contributing to its overall effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Ring Modifications

3-(Methoxymethyl)azetidine Hydrochloride

- Structure : Four-membered azetidine ring (vs. five-membered pyrrolidine).

- Used in kinase inhibitor synthesis .

- Key Difference : Azetidine derivatives often exhibit distinct binding kinetics due to conformational constraints.

(3R,4R)-3-Hydroxy-4-(methoxymethyl)pyrrolidine Hydrochloride

- Structure : Additional hydroxyl group at C3 in an (R,R) configuration.

- Impact : Hydroxyl group enables hydrogen bonding, critical for transition state analogue inhibitors (e.g., enzyme targeting). Stereochemistry influences enantioselective interactions .

- Application : Used in nucleoside analog synthesis for enzyme inhibition .

Substituent Variations

3-(Methoxymethyl)pyrrolidine-3-carbonitrile Hydrochloride

- Structure : Nitrile group replaces the methyl group.

- Impact : Nitrile’s electron-withdrawing nature alters electronic distribution, enhancing polarity and metabolic stability. May improve binding to hydrophobic enzyme pockets .

Methyl Pyrrolidine-3-carboxylate Hydrochloride

- Structure : Carboxylate ester at C3.

- Impact : Ester group increases hydrophilicity and susceptibility to hydrolysis. Used in peptide mimetics and prodrugs .

3-(4-Methoxyphenyl)-3-methylpyrrolidine Hydrochloride

- Structure : Methoxyphenyl substituent replaces methoxymethyl.

- Bulkier substituent may reduce blood-brain barrier permeability compared to methoxymethyl .

Stereochemical and Functional Group Comparisons

Biological Activity

3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride is a compound of interest in pharmacological research due to its unique structure and potential biological activity. This article provides an overview of its biological properties, relevant studies, and potential applications.

- Chemical Name : this compound

- CAS Number : 1820705-20-1

- Molecular Formula : C_7H_16ClN_O

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structures can act as modulators of the central nervous system (CNS), particularly through their effects on dopamine receptors. This compound may exhibit antagonist or partial agonist properties at dopamine receptor subtypes, which is significant for treating conditions like opioid dependence and other CNS disorders .

Pharmacological Studies

Recent studies have focused on the pharmacological properties of related pyrrolidine derivatives. These studies suggest that modifications in the pyrrolidine structure can enhance receptor selectivity and potency. For instance, the introduction of methoxy groups has been linked to improved binding affinities for dopamine receptors, particularly D3R, which is associated with reduced side effects compared to D2R antagonism .

Biological Activity Data

Case Studies

- Opioid Dependence : A study explored the efficacy of pyrrolidine derivatives in reducing opioid self-administration in animal models. The results indicated that certain structural modifications could lead to decreased drug-seeking behavior, highlighting the therapeutic potential of this compound in addiction treatment .

- Antibacterial Properties : Research into related compounds revealed that derivatives with a similar pyrrolidine structure exhibited significant antibacterial activity against resistant strains, suggesting that this compound could be further investigated for its antimicrobial properties .

Q & A

Q. What environmental impact assessments are required for lab-scale disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.